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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical research and potential

therapeutic applications of L-364,918 (also known as devazepide), a selective cholecystokinin-

A (CCK-A) receptor antagonist, when used in combination with other compounds. The focus is

on its synergistic effects with opioids for pain management and with chemotherapeutic agents

in oncology.

Combination with Opioids for Enhanced Analgesia
L-364,918 has been investigated as an adjuvant to opioid therapy to enhance analgesic

efficacy and potentially mitigate the development of tolerance. The rationale for this

combination lies in the role of cholecystokinin (CCK) as an endogenous anti-opioid peptide. By

blocking the CCK-A receptor, L-364,918 can potentiate the analgesic effects of opioids.

Quantitative Data Summary: L-364,918 and Morphine
Combination
The following table summarizes the synergistic analgesic effects observed in a preclinical study

combining L-364,918 (devazepide) with morphine in squirrel monkeys.
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Compound Dose
Effect on Analgesia
(Tail Withdrawal
Latency)

Effect on
Respiratory Rate

Morphine (alone) Dose-dependent
Increased tail

withdrawal latency

Dose-dependent

decrease

L-364,918 (alone)
3, 10, 30, 100 µg/kg

(i.p.)
No effect No effect

L-364,918 + Morphine
3, 10, 30, 100 µg/kg

(i.p.)

Enhanced morphine-

induced analgesia

(bell-shaped dose-

response)

No exacerbation of

morphine-induced

respiratory depression

Data sourced from a study by Dourish et al.[1]

Signaling Pathway: Opioid and CCK-A Receptor
Interaction in Nociception

Opioid Agonist
(e.g., Morphine)

μ-Opioid Receptor

Activates

Analgesia

Promotes

L-364,918

CCK-A Receptor

Blocks

Anti-Analgesic Effect

Promotes

Inhibits

Cholecystokinin (CCK)

Activates
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Caption: Opioid and CCK-A receptor signaling pathways in pain modulation.

Experimental Protocol: Assessment of Analgesic
Synergy (Hot Plate Test)
This protocol outlines a method for evaluating the synergistic analgesic effects of L-364,918

and an opioid (e.g., morphine) in a rodent model.

1. Animals:

Male Swiss Webster mice (20-25 g).

House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with

ad libitum access to food and water.

Acclimatize animals to the laboratory conditions for at least 3 days before the experiment.

2. Drug Preparation:

Morphine Sulfate: Dissolve in sterile 0.9% saline.

L-364,918: Suspend in a vehicle of 0.5% methylcellulose in distilled water.

Prepare fresh solutions on the day of the experiment.

3. Experimental Procedure:

Baseline Latency: Determine the baseline hot plate latency for each mouse by placing it on a

hot plate maintained at 55 ± 0.5°C. The latency is the time taken for the mouse to exhibit a

nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-45 seconds is

used to prevent tissue damage.

Drug Administration:

Administer L-364,918 (or vehicle) intraperitoneally (i.p.) 30 minutes before the opioid

administration.
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Administer morphine (or vehicle) subcutaneously (s.c.).

Post-Drug Latency: Measure the hot plate latency at various time points after opioid

administration (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis:

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using

the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline

latency)] x 100.

Determine the ED50 (the dose that produces 50% of the maximum effect) for each drug

alone and for the combination.

Perform an isobolographic analysis to determine the nature of the interaction (synergistic,

additive, or antagonistic).[2][3][4][5][6]

Experimental Workflow: Isobolographic Analysis for
Synergy

Phase 1: Dose-Response Curves

Phase 2: Combination Experiment

Phase 3: Isobolographic Analysis
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Caption: Workflow for isobolographic analysis of drug synergy.
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Combination with Chemotherapy in Oncology
Preclinical studies suggest that CCK receptor antagonists, including L-364,918, can enhance

the efficacy of certain chemotherapeutic agents, particularly in cancers with a dense fibrotic

stroma, such as pancreatic cancer. The proposed mechanism involves the modulation of the

tumor microenvironment.

Quantitative Data Summary: CCK Receptor Antagonist
and Gemcitabine in Pancreatic Cancer
The following table summarizes the effects of a CCK receptor antagonist (proglumide, a non-

selective CCK antagonist) in combination with gemcitabine in a murine model of pancreatic

cancer. While not L-364,918, these results provide a strong rationale for investigating selective

CCK-A antagonists in this context.

Treatment Group
Tumor Growth Rate
(Slope)

% Decrease in Growth
Rate vs. Control

Control (PBS) 184.7 ± 2.0 -

Gemcitabine 75 ± 19 60%

Proglumide 72 ± 13.9 59.4%

Gemcitabine + Proglumide 55.6 ± 11.6 70%

Data from a study by Smith et al.[7]

Signaling Pathway: CCK-A Receptor Antagonist in the
Tumor Microenvironment
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Caption: L-364,918 modulating the tumor microenvironment to enhance chemotherapy.
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Experimental Protocol: Evaluation of L-364,918 and
Chemotherapy in a Xenograft Model
This protocol describes a method to assess the in vivo efficacy of L-364,918 in combination

with a chemotherapeutic agent (e.g., gemcitabine) in a pancreatic cancer xenograft model.

1. Cell Culture and Animal Model:

Cell Line: Human pancreatic cancer cell line (e.g., PANC-1, BxPC-3).

Animals: Athymic nude mice (4-6 weeks old).

Tumor Implantation: Subcutaneously inject 1 x 10^6 pancreatic cancer cells in a mixture of

media and Matrigel into the flank of each mouse.

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Treatment Groups and Administration:

Randomize mice into four groups:

Vehicle Control

L-364,918 alone

Chemotherapeutic agent alone

L-364,918 + Chemotherapeutic agent

L-364,918 Administration: Administer daily via oral gavage or intraperitoneal injection.

Chemotherapy Administration: Administer according to a clinically relevant schedule (e.g.,

gemcitabine at 100 mg/kg, i.p., twice weekly).

3. Efficacy Assessment:

Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor

volume (Volume = 0.5 x Length x Width²).
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Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume reaches 2000

mm³ or signs of morbidity).

4. Pharmacodynamic and Histological Analysis:

At the end of the study, euthanize animals and excise tumors.

Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki-67), apoptosis

(cleaved caspase-3), and fibrosis (Masson's trichrome stain).

Immunofluorescence: Stain for immune cell infiltration (e.g., CD8+ T-cells).

5. Statistical Analysis:

Compare tumor growth rates and survival between groups using appropriate statistical tests

(e.g., ANOVA, Kaplan-Meier survival analysis).

Experimental Workflow: In Vivo Combination Study
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Caption: Workflow for an in vivo study of L-364,918 and chemotherapy.

Disclaimer: These application notes and protocols are intended for research purposes only and

are based on preclinical data. The safety and efficacy of L-364,918 in combination with other

compounds in humans have not been fully established. Researchers should adhere to all

applicable institutional and national guidelines for animal and human research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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